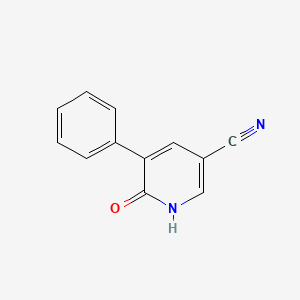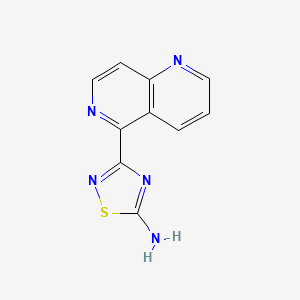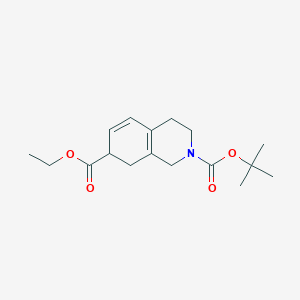
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of heterocyclic compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a nitrile group in the structure adds to its chemical diversity and potential reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process involving Knoevenagel condensation, Michael addition, and cyclization .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyridine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fully saturated pyridines, and other heterocyclic compounds with potential biological activity .
Wissenschaftliche Forschungsanwendungen
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a methyl group instead of a hydrogen atom at the 6-position.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Similar structure but with a propyl group instead of a hydrogen atom at the 1-position
Uniqueness
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and nitrile groups enhances its reactivity and potential for forming diverse derivatives with various applications .
Eigenschaften
CAS-Nummer |
790659-87-9 |
|---|---|
Molekularformel |
C12H8N2O |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
6-oxo-5-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-7-9-6-11(12(15)14-8-9)10-4-2-1-3-5-10/h1-6,8H,(H,14,15) |
InChI-Schlüssel |
SWYQTZLXGNDADT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CNC2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)

![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)

![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)





